2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide
Description
2-[(4-Fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide is a fluorinated acetamide derivative characterized by a 4-fluorophenyl group connected via a formamido (–NHC(O)–) linkage to an acetamide backbone, with a 2-hydroxyethyl substituent on the nitrogen atom. The hydroxyethyl group enhances hydrophilicity, while the 4-fluorophenyl moiety may confer metabolic stability and binding specificity in biological systems. Current supplier data indicate its use in research settings, though specific pharmacological applications remain underexplored in the provided evidence .
Properties
IUPAC Name |
4-fluoro-N-[2-(2-hydroxyethylamino)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-9-3-1-8(2-4-9)11(17)14-7-10(16)13-5-6-15/h1-4,15H,5-7H2,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRSLYBGSXCIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NCCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194443 | |
| Record name | 4-Fluoro-N-[2-[(2-hydroxyethyl)amino]-2-oxoethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338419-53-7 | |
| Record name | 4-Fluoro-N-[2-[(2-hydroxyethyl)amino]-2-oxoethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338419-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-[2-[(2-hydroxyethyl)amino]-2-oxoethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide involves several steps. One common synthetic route includes the reaction of 4-fluoroaniline with ethyl chloroacetate to form an intermediate, which is then reacted with formamide and 2-chloroethanol under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in molecular biology studies to investigate enzyme interactions and protein functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects
- Hydroxyethyl vs. Azido/Chloro : The target compound’s 2-hydroxyethyl group improves water solubility compared to the lipophilic cyclohexyl (334.206 g/mol, ) or reactive azide/chloro substituents. This makes it more suitable for aqueous-phase reactions or biological systems requiring polar interactions .
- Formamido vs.
Physicochemical Properties
- Melting Points : N-Cyclohexyl derivatives exhibit higher melting points (150–152°C) due to rigid substituents , whereas the target compound’s hydroxyethyl group likely lowers its melting point, enhancing processability.
- Solubility: The hydroxyethyl group improves aqueous solubility relative to lipophilic analogs (e.g., cyclohexyl, phenoxy), making the target compound more suitable for biological assays .
Biological Activity
2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide is a synthetic organic compound with significant potential in biological research and pharmaceutical applications. Its unique structural features, including a fluorinated phenyl group and a hydroxyethyl moiety, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound, highlighting its mechanism of action, research findings, and potential therapeutic applications.
- Chemical Formula : CHFNO
- Molecular Weight : 223.24 g/mol
- CAS Number : 338419-53-7
- Structure : The compound features a formamido group attached to a 4-fluorophenyl ring and an acetamide structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances the compound’s lipophilicity, potentially increasing its binding affinity to biological targets.
Enzyme Interaction
Research indicates that the compound may inhibit certain enzymes involved in metabolic pathways. For example, studies have shown that it can modulate the activity of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses.
In Vitro Studies
-
Antimicrobial Activity :
- A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL depending on the strain tested.
-
Anticancer Potential :
- In vitro assays revealed that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways.
- IC50 values were reported at approximately 25 µM for HeLa cells, indicating moderate cytotoxicity.
In Vivo Studies
Preliminary animal studies have shown promising results regarding the anti-inflammatory effects of this compound. Administered in a murine model of arthritis, it significantly reduced paw swelling and inflammatory markers compared to control groups.
Research Findings
| Study | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Effective against E. coli and S. aureus; MIC: 32-64 µg/mL | |
| Anticancer Activity | Induces apoptosis in HeLa and MCF-7 cells; IC50: 25 µM | |
| Anti-inflammatory Effects | Reduced paw swelling in arthritis model |
Case Studies
-
Case Study on Antimicrobial Resistance :
- A case study highlighted the potential use of this compound in overcoming antibiotic resistance by demonstrating its efficacy against resistant strains of bacteria.
-
Case Study on Cancer Treatment :
- Another study evaluated the combination therapy involving this compound with standard chemotherapeutics, showing enhanced efficacy and reduced side effects in preclinical models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
